
Necrostatin-34
Overview
Description
Necrostatin-34 is a small molecule inhibitor of receptor-interacting protein kinase 1 (RIPK1). It is known for its ability to stabilize RIPK1 kinase in an inactive conformation by occupying a distinct binding pocket in the kinase domain . This compound has gained attention due to its potential therapeutic applications in inhibiting necroptosis, a form of regulated inflammatory necrotic cell death .
Preparation Methods
The synthetic routes and reaction conditions for Necrostatin-34 involve several steps. The preparation typically includes the following steps:
Formation of the core structure:
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s stability and activity.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Chemical Reactions Analysis
Necrostatin-34 undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of this compound with altered chemical properties .
Scientific Research Applications
Necrostatin-34 has a wide range of scientific research applications, including:
Mechanism of Action
Necrostatin-34 exerts its effects by inhibiting the activity of RIPK1 kinase. It stabilizes RIPK1 kinase in an inactive conformation by occupying a distinct binding pocket in the kinase domain . This prevents the activation of RIPK1 and its downstream signaling pathways, thereby inhibiting necroptosis . The molecular targets of this compound include RIPK1 and its associated proteins, such as RIPK3 and mixed-lineage kinase domain-like pseudokinase (MLKL) .
Comparison with Similar Compounds
Necrostatin-34 is unique compared to other similar compounds due to its distinct mechanism of action and binding site on RIPK1 kinase . Similar compounds include:
Necrostatin-1: An earlier inhibitor of RIPK1 kinase that binds to a different site on the kinase domain.
Necrostatin-3: Another RIPK1 inhibitor with a different chemical structure and binding mechanism.
Necrostatin-4: A compound similar to this compound but with variations in its chemical structure and activity.
This compound’s unique binding pocket and mechanism of action make it a valuable tool for studying necroptosis and developing new therapeutic strategies .
Properties
IUPAC Name |
2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-11-2-4-12(5-3-11)13-8-15(23)21-17(14(13)9-19)26-10-16(24)22-18-20-6-7-25-18/h2-7,13H,8,10H2,1H3,(H,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQIRQHGJVGIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


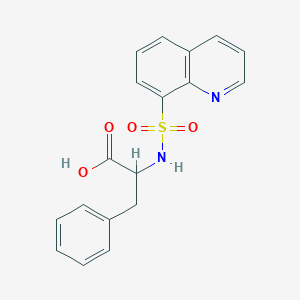
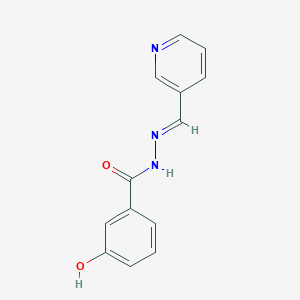

![3-hydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B7776676.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B7776680.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(2,6-dimethylpiperidinium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7776702.png)
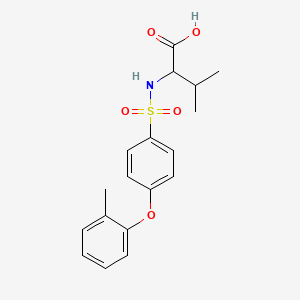
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)leucine](/img/structure/B7776715.png)


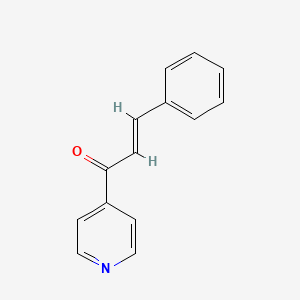
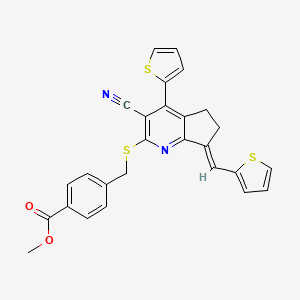
![2-[[(7E)-3-cyano-4-(furan-2-yl)-7-(furan-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B7776762.png)
![Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide](/img/structure/B7776770.png)
